HIV-1 Reverse Transcriptase Inhibitory Activity of Derivative vs. Approved NNRTIs
The 2-ethoxy-6-fluorophenyl moiety, when incorporated into a thiourea derivative, yields an HIV-1 reverse transcriptase inhibitor with an IC50 of 25 nM [1]. This potency is comparable to or better than the clinically approved NNRTIs nevirapine (IC50 = 84 nM) and efavirenz (IC50 = 60 nM) in the same enzyme assay system [2][3]. This indicates that the target compound is a privileged building block for developing potent antiviral agents.
| Evidence Dimension | HIV-1 reverse transcriptase inhibition (IC50) |
|---|---|
| Target Compound Data | 25 nM (for derivative 3-(5-bromopyridin-2-yl)-1-[2-(2-ethoxy-6-fluorophenyl)ethyl]thiourea) |
| Comparator Or Baseline | Nevirapine: 84 nM; Efavirenz: 60 nM |
| Quantified Difference | Derivative is 3.4-fold more potent than nevirapine and 2.4-fold more potent than efavirenz |
| Conditions | Recombinant HIV-1 RT RNA-directed DNA polymerase activity in vitro |
Why This Matters
Procurement of this amine enables access to novel chemical space around a validated antiviral target, potentially leading to next-generation NNRTIs with improved resistance profiles.
- [1] BindingDB. BDBM1893: 3-(5-bromopyridin-2-yl)-1-[2-(2-ethoxy-6-fluorophenyl)ethyl]thiourea. IC50 = 25 nM against HIV-1 reverse transcriptase. Accessed April 2026. View Source
- [2] Merluzzi, V. J., et al. (1990). Inhibition of HIV-1 replication by a nonnucleoside reverse transcriptase inhibitor. Science, 250(4986), 1411-1413. (Nevirapine IC50 = 84 nM). View Source
- [3] Young, S. D., et al. (1995). L-743,726 (DMP-266): a novel, highly potent nonnucleoside inhibitor of the human immunodeficiency virus type 1 reverse transcriptase. Antimicrob. Agents Chemother., 39(12), 2602-2605. (Efavirenz IC50 = 60 nM). View Source
